Fumaric acid, dipropargyl ester
Description
Evolution of Fumaric Acid Chemistry in Polymer Science and Organic Synthesis
Fumaric acid, or trans-butenedioic acid, is a naturally occurring dicarboxylic acid that has long been a subject of chemical investigation. sinfoochem.com Its rigid trans configuration imparts specific stereochemical properties to its derivatives, influencing their physical and chemical behavior. researchgate.net In the realm of polymer science, fumaric acid and its esters are key building blocks for unsaturated polyester (B1180765) resins. sinfoochem.comresearchgate.net These resins are valued for their mechanical strength and durability, finding applications in construction and automotive industries. researchgate.net
The development of poly(propylene fumarate) (PPF) has been a significant milestone, establishing fumaric acid esters as important materials in the biomedical field. nih.govgoogle.com PPF is a biodegradable polymer that can be cross-linked to form scaffolds for tissue engineering, particularly for bone regeneration. nih.govgoogle.com The synthesis of PPF typically involves a two-step reaction from diethyl fumarate (B1241708) and propylene (B89431) glycol. nih.govnih.govlookchemicals.com Furthermore, fumaric acid esters like dimethyl fumarate have been developed as pharmaceuticals for treating autoimmune diseases such as psoriasis and multiple sclerosis. lookchemicals.comnih.govmdpi.com
Strategic Significance of Propargyl Functionality in Ester Chemistry
The propargyl group, a three-carbon chain with a terminal alkyne, is a highly versatile functional group in organic synthesis. taylorfrancis.com Its incorporation into molecules, a process known as propargylation, opens up a wide range of synthetic possibilities. taylorfrancis.comnih.gov Propargyl esters are valuable intermediates and have been employed as protecting groups for carboxylic acids in peptide synthesis. lookchemicals.com The terminal alkyne of the propargyl group is particularly significant due to its ability to participate in a variety of chemical transformations.
One of the most prominent applications of the propargyl group is in "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC). rsc.orgresearchgate.net This reaction allows for the efficient and specific formation of triazole linkages, a valuable tool for creating complex molecular architectures, including in the discovery of enzyme inhibitors. rsc.orgnih.gov The ability to readily functionalize molecules via the propargyl group has made it a strategic component in the design of new materials and pharmaceuticals. nih.gov For instance, propargyl-linked antibiotics have been developed as a new class of antimicrobial agents. google.com
Contemporary Research Landscape of Fumaric Acid, Dipropargyl Ester: A Research Perspective
While direct research on this compound is limited, its structure suggests a number of potential research applications. The presence of two terminal alkyne groups makes it an ideal candidate as a cross-linking agent. In materials science, it could be used to create highly cross-linked polymer networks through reactions like the CuAAC, leading to the formation of thermosetting resins with potentially high thermal stability. researchgate.netnih.gov The combination of the rigid fumarate core and the reactive propargyl arms could lead to materials with unique mechanical and thermal properties.
Furthermore, the double bond of the fumarate backbone can also participate in polymerization reactions, offering a trifunctional monomer for creating complex, three-dimensional polymer architectures. sinfoochem.com The interplay between the reactivity of the alkene and the two alkynes could be exploited to design novel polymers with tailored properties. In the context of biomedical applications, where fumarate-based polymers have already shown great promise, dipropargyl fumarate could serve as a precursor for creating novel biodegradable hydrogels or scaffolds with functionalities that can be precisely tuned through click chemistry. nih.govnih.gov
The synthesis of this compound can be conceptually derived from standard esterification procedures, such as the reaction of fumaroyl chloride with propargyl alcohol, or the esterification of fumaric acid with propargyl alcohol in the presence of an acid catalyst. A study on the synthesis of bis(propargyl) aromatic esters from the corresponding dicarboxylic acids and propargyl bromide provides a viable synthetic route. researchgate.net
Table 1: Properties of Fumaric Acid and Related Compounds
| Compound | Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| Fumaric Acid | C₄H₄O₄ | 116.07 | 287 | 290 (decomposes) |
| Propargyl Alcohol | C₃H₄O | 56.06 | -52 | 114-115 |
| Dimethyl Fumarate | C₆H₈O₄ | 144.13 | 102-105 | 192-193 |
| Diisopropyl Fumarate | C₁₀H₁₆O₄ | 200.23 | - | - |
| Dipropargyl (1,5-Hexadiyne) | C₆H₆ | 78.11 | - | 85-86 |
Data compiled from various sources. sinfoochem.comnih.govnih.govrsc.org
Structure
2D Structure
3D Structure
Properties
CAS No. |
4580-41-0 |
|---|---|
Molecular Formula |
C10H8O4 |
Molecular Weight |
192.17 g/mol |
IUPAC Name |
bis(prop-2-ynyl) (E)-but-2-enedioate |
InChI |
InChI=1S/C10H8O4/c1-3-7-13-9(11)5-6-10(12)14-8-4-2/h1-2,5-6H,7-8H2/b6-5+ |
InChI Key |
UDTFMMZGEOHGNU-AATRIKPKSA-N |
Isomeric SMILES |
C#CCOC(=O)/C=C/C(=O)OCC#C |
Canonical SMILES |
C#CCOC(=O)C=CC(=O)OCC#C |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Fumaric Acid, Dipropargyl Ester
Esterification Pathways and Optimization Strategies for Propargyl Alcohol
The primary route for synthesizing Fumaric acid, dipropargyl ester is the direct esterification of fumaric acid with propargyl alcohol. This reaction involves the formation of two ester linkages, typically requiring a catalyst and optimized conditions to drive the reaction to completion.
Catalyst Systems for Esterification: Design and Mechanistic Considerations
The choice of catalyst is crucial in the esterification of fumaric acid with propargyl alcohol. The catalyst's role is to facilitate the nucleophilic attack of the alcohol on the carboxylic acid's carbonyl carbon, a process that is otherwise slow.
Transition metal-free catalysis offers the advantage of avoiding metal contamination in the final product and often involves simpler and more environmentally benign catalysts. For the synthesis of this compound, common transition metal-free approaches include the use of organocatalysts and acid catalysts. While specific studies on the dipropargyl ester are limited, analogous esterifications provide insight. For instance, perfluorophenylboronic acid has been used to catalyze the cross-coupling of tertiary propargylic alcohols with hetero-areneboronic acids, demonstrating the reactivity of propargylic alcohols under transition-metal-free conditions. chemrxiv.orgchemrxiv.org Furthermore, the aerobic oxidation of primary alcohols to carboxylic acids can be achieved without transition metals, showcasing a green approach to reactant synthesis. rsc.org
In the context of esterification, biocatalysis using enzymes like lipase (B570770) presents a powerful transition-metal-free method. Lipases can catalyze the esterification of fumaric acid under mild conditions, offering high selectivity and reducing the formation of byproducts. inrs.ca
Acid catalysis is a well-established and widely used method for esterification, known as the Fischer-Speier esterification. masterorganicchemistry.com In this process, a strong acid protonates the carbonyl oxygen of fumaric acid, thereby increasing the electrophilicity of the carbonyl carbon and facilitating the nucleophilic attack by propargyl alcohol.
Commonly used acid catalysts include sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (PTSA). The reaction is an equilibrium process, and to achieve high yields of the diester, water, a byproduct, must be removed. This is often accomplished by azeotropic distillation using a suitable solvent like toluene (B28343) or by using a Dean-Stark apparatus.
A general procedure involves heating a mixture of fumaric acid, an excess of propargyl alcohol, an acid catalyst, and a water-entraining solvent. google.com The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC). Upon completion, the catalyst is neutralized, and the product is isolated and purified.
| Catalyst System | Reaction Conditions | Advantages | Disadvantages |
| Sulfuric Acid | Reflux temperature, often with azeotropic water removal. masterorganicchemistry.comnih.gov | Low cost, readily available, effective for a wide range of substrates. | Can cause side reactions like dehydration of the alcohol or polymerization, corrosive, requires neutralization. youtube.com |
| p-Toluenesulfonic Acid | Similar to sulfuric acid, often considered milder. | Solid, easier to handle than sulfuric acid, generally less charring. | More expensive than sulfuric acid. |
| Lipase | Mild temperatures (e.g., 30-60 °C), often in an organic solvent. inrs.carsc.org | High selectivity, environmentally friendly, avoids harsh conditions. | Higher cost, can be sensitive to reaction conditions, may require longer reaction times. |
Green Chemistry Principles in this compound Synthesis
Applying green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the process. Key considerations include the use of renewable feedstocks, atom economy, and the reduction of waste and hazardous substances.
The use of biocatalysts like lipase aligns well with green chemistry principles by enabling reactions under milder conditions and often with higher selectivity, thus reducing energy consumption and byproduct formation. inrs.ca The synthesis of fumaric acid itself can be achieved through fermentation processes using renewable resources, which offers a more sustainable alternative to petrochemical routes. researchgate.netnih.govnjtech.edu.cn
Another green aspect is the potential for solvent-free reactions or the use of greener solvents. While a solvent is often necessary for azeotropic water removal in acid-catalyzed esterification, exploring alternative methods for water removal, such as vacuum distillation or the use of desiccants, can minimize solvent waste.
Continuous Flow Synthesis Techniques for Scalability
Continuous flow chemistry offers significant advantages for the synthesis of this compound, particularly for large-scale production. This technique involves pumping the reactants through a heated tube or a packed-bed reactor, allowing for precise control over reaction parameters such as temperature, pressure, and residence time.
The synthesis of dimethyl fumarate (B1241708) in a continuous flow system has been successfully demonstrated and serves as a model for the dipropargyl ester. nih.gov In a typical setup, solutions of fumaric acid and the alcohol, along with a catalyst, are mixed and then passed through a heated reactor coil. The product stream is then collected, and the product can be isolated.
Advantages of Continuous Flow Synthesis:
Enhanced Safety: The small reaction volume at any given time minimizes the risks associated with exothermic reactions or the handling of hazardous materials.
Improved Heat and Mass Transfer: The high surface-area-to-volume ratio in flow reactors allows for efficient heating and mixing, leading to faster reaction rates and better product consistency.
Scalability: Production can be easily scaled up by running the system for longer periods or by using multiple reactors in parallel.
Automation: Flow systems can be automated for continuous production with minimal manual intervention.
A hypothetical continuous flow setup for this compound could involve two streams: one containing fumaric acid dissolved in a suitable solvent with propargyl alcohol, and another stream with the acid catalyst. These streams would be mixed and then passed through a heated reactor coil. The residence time and temperature would be optimized to achieve maximum conversion to the diester.
Alternative Synthetic Routes from Precursors
While direct esterification is the most straightforward method, alternative routes starting from different precursors can also be envisioned for the synthesis of this compound.
One such alternative begins with maleic anhydride (B1165640), which is readily available and can be converted to dialkyl maleates by reaction with an alcohol. google.com The resulting dipropargyl maleate (B1232345) can then be isomerized to the more stable trans-isomer, this compound. This isomerization can be achieved thermally or by using catalysts such as sulfur or amines. youtube.comgoogle.com This two-step process avoids the direct use of fumaric acid, which has low solubility in many organic solvents.
Another approach could involve the synthesis of fumaric acid from succinic acid through dehydrogenation. wikipedia.org The resulting fumaric acid can then be esterified with propargyl alcohol as previously described. While this adds a step, it offers an alternative starting material.
Furthermore, the synthesis of propargyl derivatives is a well-developed field, offering various methods to obtain propargyl alcohol or other propargyl-containing precursors that could potentially be used in novel synthetic strategies. nih.gov
Conversion from Maleic Anhydride Derivatives
A common and economically viable route for the synthesis of fumarate diesters begins with maleic anhydride, a readily available industrial chemical. This process is typically a two-step chemical conversion involving the formation of a maleate diester intermediate followed by its isomerization to the more stable trans-isomer, the fumarate diester.
The first step is the esterification of maleic anhydride with propargyl alcohol. This reaction can be carried out by heating the reactants, often in the presence of an acid catalyst. The reaction proceeds by the opening of the anhydride ring by the alcohol, forming a monoester, which is then further esterified to the diester. The use of an excess of the alcohol can drive the reaction towards the formation of the diester.
The second, and crucial, step is the isomerization of the resulting dipropargyl maleate to dipropargyl fumarate. This cis-to-trans isomerization is typically achieved by heating the maleate ester in the presence of a catalyst. google.com Various catalysts have been shown to be effective for the isomerization of maleate esters, including sulfur and its compounds, as well as certain acids. google.com For instance, heating diethyl maleate with a small amount of sulfur at temperatures around 200°C has been demonstrated to result in high conversion to diethyl fumarate. google.com A similar approach would be applicable for the isomerization of dipropargyl maleate. The progress of the isomerization can be monitored by analytical techniques such as gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy to determine the optimal reaction time and temperature.
Table 1: Illustrative Reaction Parameters for the Conversion of Maleic Anhydride to Dialkyl Fumarates
| Step | Reactants | Catalyst | Typical Temperature (°C) | Key Transformation | Reference |
|---|---|---|---|---|---|
| 1. Esterification | Maleic Anhydride, Propargyl Alcohol | Acid Catalyst (e.g., H₂SO₄) | 60-120 | Maleic Anhydride → Dipropargyl Maleate | google.com |
| 2. Isomerization | Dipropargyl Maleate | Sulfur | 180-220 | Dipropargyl Maleate (cis) → Dipropargyl Fumarate (trans) | google.com |
Chemo-Enzymatic Synthesis Approaches
Chemo-enzymatic synthesis offers a green and highly selective alternative to purely chemical methods. Lipases, a class of enzymes that catalyze the hydrolysis of esters in aqueous environments, can be utilized to catalyze the reverse reaction, esterification, in non-aqueous or low-water media. This approach is particularly valuable for the synthesis of specialty esters under mild reaction conditions, which can help to prevent side reactions and degradation of sensitive functional groups, such as the alkyne in the propargyl group.
For the synthesis of this compound, a direct enzymatic esterification of fumaric acid with propargyl alcohol could be employed. Immobilized lipases are often preferred as they can be easily recovered and reused, making the process more cost-effective and sustainable. Candida antarctica lipase B (CALB), often immobilized on a solid support (e.g., Novozym® 435), is a widely used and robust biocatalyst for a broad range of esterification reactions, including those involving sterically hindered alcohols and various carboxylic acids. nih.govebrary.netnih.govnih.gov
The reaction would typically be carried out in an organic solvent that can dissolve both fumaric acid and propargyl alcohol, while also being compatible with the enzyme. The removal of water, a byproduct of the esterification, is crucial to drive the reaction equilibrium towards the product. This can be achieved by using molecular sieves, a Dean-Stark trap, or by conducting the reaction under vacuum.
Table 2: Key Parameters in Lipase-Catalyzed Esterification
| Parameter | Description | Example/Rationale | Reference |
|---|---|---|---|
| Enzyme | Immobilized Lipase | Candida antarctica Lipase B (Novozym® 435) for its broad substrate scope and stability. | nih.govnih.gov |
| Substrates | Fumaric Acid, Propargyl Alcohol | Stoichiometric or slight excess of the alcohol may be used. | researchgate.net |
| Solvent | Non-polar organic solvent | Toluene or hexane (B92381) to solubilize reactants and facilitate water removal. | researchgate.net |
| Water Removal | Essential to shift equilibrium | Molecular sieves, vacuum, or azeotropic distillation. | researchgate.net |
| Temperature | Mild conditions | Typically 40-70°C to ensure enzyme stability and reasonable reaction rates. | nih.gov |
Purification and Isolation Methodologies for High-Purity this compound in Research Contexts
The purification of this compound to a high degree of purity is critical for its application in research, where impurities could interfere with subsequent reactions or analytical characterization. A multi-step purification strategy is often necessary, combining techniques that separate the product based on differences in polarity, solubility, and volatility.
Initially, after the synthesis, the crude reaction mixture would likely contain the desired product, unreacted starting materials (fumaric acid, propargyl alcohol), the maleate isomer, and any catalyst used. A preliminary work-up might involve neutralizing and washing with aqueous solutions to remove water-soluble impurities.
Recrystallization is a powerful technique for purifying solid organic compounds. google.comnih.govgoogle.comacs.org The choice of solvent or solvent system is crucial and is determined empirically. For a molecule like this compound, a solvent system consisting of a polar solvent in which the compound is soluble at high temperatures and a non-polar solvent in which it is less soluble could be effective. For example, mixtures of alcohols (like methanol (B129727) or ethanol) with water, or chlorinated solvents (like dichloromethane) with alkanes (like hexane) are commonly used for the recrystallization of esters. google.com The process involves dissolving the crude product in a minimum amount of a suitable hot solvent, followed by slow cooling to induce the formation of crystals of the pure compound, leaving impurities in the mother liquor.
Chromatographic methods are indispensable for achieving very high purity, particularly for separating the fumarate from its cis-isomer, dipropargyl maleate, and other structurally similar impurities.
Column Chromatography: This is a standard technique where the crude product is passed through a column packed with a stationary phase, typically silica (B1680970) gel. acs.org An appropriate eluent (a solvent or mixture of solvents) is chosen to selectively move the components down the column at different rates. For a moderately polar compound like this compound, a mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate (B1210297) or dichloromethane) would likely be used as the eluent. The separation can be monitored by thin-layer chromatography (TLC).
Preparative High-Performance Liquid Chromatography (HPLC): For obtaining the highest possible purity, preparative HPLC can be employed. This technique uses a high-pressure pump to pass the mobile phase through a column packed with smaller particles, leading to a much higher resolution than standard column chromatography. Both normal-phase and reverse-phase HPLC could be explored.
Given the presence of the terminal alkyne groups, specialized purification techniques that target this functionality could also be considered, such as those involving reversible complexation with silver salts, although this is less common for simple ester purification. google.com
Table 3: Summary of Purification Techniques for this compound
| Technique | Principle | Typical Application | Reference |
|---|---|---|---|
| Aqueous Work-up | Liquid-liquid extraction | Removal of water-soluble acids, bases, and salts. | google.com |
| Recrystallization | Differential solubility | Bulk purification to remove major impurities. | google.comgoogle.com |
| Column Chromatography | Differential adsorption | Separation of product from isomers and other organic impurities. | acs.org |
| Preparative HPLC | High-resolution differential partitioning | Final polishing to achieve >99% purity for research applications. |
Reaction Mechanisms and Reactivity Studies of Fumaric Acid, Dipropargyl Ester
Mechanistic Investigations of Alkyne Reactivity in Propargyl Esters
Propargyl esters, including fumaric acid, dipropargyl ester, are versatile building blocks in organic synthesis due to the reactivity of their alkyne functionalities. The presence of the ester group influences the reactivity of the propargyl moiety, enabling a variety of transformations.
The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a cornerstone of click chemistry, prized for its high efficiency, selectivity, and biocompatibility under mild conditions. nih.govorganic-chemistry.org This reaction involves the formation of a stable 1,2,3-triazole ring from an azide (B81097) and a terminal alkyne, a transformation that has been extensively used in bioconjugation, polymer chemistry, and materials science. nih.govresearchgate.netnih.govmdpi.com this compound, with its two terminal alkyne groups, is a valuable monomer for the synthesis of polymers and crosslinked networks via CuAAC. nih.gov
The generally accepted mechanism for CuAAC involves the formation of a copper(I) acetylide intermediate. nih.gov This species then reacts with an azide to form a six-membered copper-containing ring, which subsequently undergoes rearrangement and protonolysis to yield the 1,4-disubstituted triazole product and regenerate the copper(I) catalyst. nih.gov The use of ligands, such as tris(benzyltriazolylmethyl)amine (TBTA), can accelerate the reaction and protect the copper(I) from oxidation. jenabioscience.com
The CuAAC reaction is highly chemoselective, tolerating a wide range of functional groups. nih.gov This allows for the precise construction of complex molecular architectures. For instance, difunctional monomers like this compound can be polymerized with diazides to form linear or crosslinked polymers. researchgate.netnih.gov The kinetics of such polymerizations can be influenced by factors like monomer structure, catalyst concentration, and light intensity in photopolymerizations. nih.gov
Table 1: Examples of CuAAC Reactions with Propargyl Derivatives
| Alkyne Reactant | Azide Reactant | Catalyst/Conditions | Product | Application | Reference |
| Propargyl Alcohol | Azidopropanol | Benchtop NMR (80 MHz), 20°C | Triazole derivative | Reaction monitoring | rsc.org |
| Propargyl Alcohol | APBIB | Benchtop NMR (80 MHz), 20°C | Triazole derivative | Reaction monitoring | rsc.org |
| Azide-containing poly(methyl acrylate) | Alkyne derivatised glucose | Benchtop NMR (80 MHz), flow reactor | Functionalized polymer | Polymer modification | rsc.org |
| α-azide-ω-alkyne monomer | N/A (self-polymerization) | CuAAC | 1,2,3-triazolium-based ionenes | Ion-conducting polymers | researchgate.net |
| Alkene-containing AB2 monomer | N/A (self-polymerization) | Chain-growth CuAAC | Hyperbranched polymers | Functional materials | researchgate.net |
To circumvent the potential cytotoxicity of copper catalysts in biological systems, strain-promoted azide-alkyne cycloaddition (SPAAC) was developed. magtech.com.cnigem.orgacs.org This reaction utilizes strained cycloalkynes, such as dibenzocyclooctynes (DBCO), which react readily with azides without the need for a metal catalyst. magtech.com.cnnih.govnih.govrsc.org The driving force for this reaction is the relief of ring strain in the cycloalkyne upon forming the triazole ring. magtech.com.cnnih.gov
While this compound itself is not a strained alkyne, its derivatives can be designed to incorporate strained cyclic alkynes, or it can be reacted with molecules containing strained alkynes. SPAAC is highly bioorthogonal, meaning it does not interfere with biological processes, making it ideal for in vivo applications. igem.orgbiochempeg.com The reaction rates of SPAAC can be tuned by modifying the structure of the cycloalkyne. nih.govnih.gov
Table 2: Comparison of CuAAC and SPAAC
| Feature | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Catalyst | Copper(I) | None (strain-driven) |
| Alkyne | Terminal alkynes (e.g., in this compound) | Strained cycloalkynes (e.g., DBCO) |
| Biocompatibility | Potential cytotoxicity due to copper | High, no metal catalyst required |
| Reaction Rate | Generally fast, can be accelerated with ligands | Can be very fast, dependent on cycloalkyne strain |
| Applications | Polymer synthesis, materials science, bioconjugation | Live-cell imaging, in vivo chemistry, bioconjugation |
Gold catalysts, particularly gold(I) and gold(III) complexes, have emerged as powerful tools for activating the alkyne functionality of propargyl esters, leading to a variety of rearrangements and cycloisomerization reactions. nih.govnih.gov These reactions often proceed through the formation of gold-carbene intermediates or by facilitating nucleophilic attack on the gold-activated alkyne. researchgate.netnih.gov
One common rearrangement is the researchgate.netfrontiersin.org-acyloxy migration, where the ester group migrates from the propargylic position to the adjacent alkyne carbon, forming a vinylgold carbene. nih.gov Another possibility is a nih.govnih.gov-sigmatropic rearrangement, also known as a propargyl Claisen rearrangement, which can occur with propargyl vinyl ethers. organic-chemistry.org Gold catalysts can also promote cycloisomerization reactions of enyne esters, leading to the formation of various cyclic and heterocyclic structures. nih.govnih.govrsc.org The specific reaction pathway and product selectivity can often be controlled by the choice of gold catalyst, ligands, and reaction conditions. frontiersin.orgntnu.edumdpi.comnih.gov
For instance, gold(I)-catalyzed reactions of propargyl esters can lead to the formation of substituted furans, cyclopentenones, or other complex carbocycles and heterocycles. nih.govmdpi.comnih.gov Density functional theory (DFT) calculations have been employed to understand the chemoselectivity of these reactions, revealing the subtle electronic and steric factors that govern the reaction outcome. frontiersin.org
Radical Polymerization Mechanisms and Kinetics of Fumaric Acid Esters
Fumaric acid esters, including the dipropargyl ester, can undergo radical polymerization through their carbon-carbon double bond. google.comgoogle.com This process allows for the formation of polymers with a range of properties and applications.
Radical polymerization is initiated by the decomposition of an initiator molecule to form free radicals. wikipedia.orgtcichemicals.com Common initiators include peroxides (e.g., benzoyl peroxide) and azo compounds (e.g., azobisisobutyronitrile, AIBN), which can be decomposed by heat or light. google.comtcichemicals.com The choice of initiator can affect the polymerization rate and the properties of the resulting polymer. wikipedia.org
Chain transfer agents are molecules that can react with a growing polymer radical, terminating that chain and initiating a new one. snu.ac.kryoutube.com This process is used to control the molecular weight of the polymer. researchgate.net The effectiveness of a chain transfer agent depends on its structure and its reactivity towards the propagating radical. youtube.comresearchgate.net In some cases, the solvent can also act as a chain transfer agent. youtube.com
This compound is a bifunctional monomer, possessing both a polymerizable carbon-carbon double bond and two terminal alkyne groups. This dual functionality allows for the formation of crosslinked polymer networks through various mechanisms.
The fumarate (B1241708) double bonds can undergo radical polymerization, as described above, to form linear polymer chains. google.comgoogle.com The propargyl groups, on the other hand, can participate in crosslinking reactions. One prominent method for crosslinking is through the aforementioned CuAAC reaction, where the alkyne groups react with polyfunctional azides to form a triazole-linked network. nih.govrsc.org
Furthermore, the propargyl groups themselves can potentially undergo radical-mediated crosslinking reactions, although this is generally less controlled than click chemistry approaches. The combination of these different polymerization and crosslinking pathways allows for the creation of highly crosslinked materials with tailored properties. The density and nature of the crosslinks will significantly influence the mechanical and thermal properties of the final polymer.
Intermolecular and Intramolecular Cyclization Reactions Involving this compound
The presence of the propargyl groups in this compound opens up possibilities for various cyclization reactions. These transformations can proceed through either intermolecular or intramolecular pathways, leading to the formation of diverse cyclic and heterocyclic structures. The reactivity of the terminal alkynes is a key factor in these processes.
While specific studies on the cyclization of this compound are not extensively documented, the reactivity can be inferred from studies on analogous systems, such as arylpropargyl amides of fumarates. Research on these related compounds has shown that intramolecular cyclization can be induced under basic conditions. For instance, the reaction of fumaramides with a base like triethylamine (B128534) (Et₃N) or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in xylene at elevated temperatures can lead to the formation of benz[f]isoindoline derivatives in moderate yields. acs.orgrsc.org This process is thought to proceed through the formation of an allenic intermediate, followed by an intramolecular Diels-Alder reaction, proton transfer, and subsequent dehydrogenation. acs.orgrsc.org
A proposed mechanism for such intramolecular cyclizations involves the initial deprotonation of the propargylic position, leading to an allenic intermediate. This is followed by a [4+2] cycloaddition, proton transfer, and oxidation to yield the final aromatic product. The choice of base and the nature of the substituents on the aryl group have been shown to influence the reaction yields. acs.orgrsc.org
In a different reaction pathway, heating arylpropargyl amides of fumarate in dimethyl sulfoxide (B87167) (DMSO) can result in the formation of aroyl-substituted pyrrolidine (B122466) derivatives. acs.orgrsc.org This transformation is believed to occur via the addition of water under metal-free conditions. acs.orgrsc.org
Domino alkylation-cyclization reactions of propargyl bromides with thioureas or thiopyrimidinones have also been reported to produce 2-aminothiazoles and 5H-thiazolo[3,2-a]pyrimidin-5-ones, respectively. organic-chemistry.org These reactions, often facilitated by microwave irradiation, proceed rapidly and in high yields. organic-chemistry.org The proposed mechanism for these transformations involves a 5-exo-dig cyclization pathway. organic-chemistry.org
The following table summarizes the types of cyclization products observed in reactions of fumarate derivatives containing propargyl or related functionalities.
| Reactant Type | Reagents and Conditions | Product Type | Yield (%) |
| Arylpropargyl fumaramides | Et₃N or DBU, xylenes, 140 °C, air | Benz[f]isoindoline derivatives | 21–63 |
| Arylpropargyl fumaramides | DMSO, heat | Aroyl-substituted pyrrolidine derivatives | Major products |
| Propargyl bromides and thioureas | Microwave irradiation | 2-Aminothiazoles | High |
This data is based on studies of related fumarate derivatives and not directly on this compound. acs.orgrsc.orgorganic-chemistry.org
Reactivity of the Fumarate Double Bond in Advanced Chemical Transformations
The carbon-carbon double bond in the fumarate moiety of this compound is electron-deficient due to the presence of the two electron-withdrawing ester groups. This electronic characteristic makes it a versatile Michael acceptor and a reactive dienophile in cycloaddition reactions. acs.orgacs.org
Conjugate Addition Reactions:
The electron-poor nature of the fumarate double bond facilitates conjugate addition (Michael addition) of various nucleophiles. libretexts.orgyoutube.comyoutube.com A wide range of nucleophiles, including amines, thiols, and carbanions (such as those derived from organocuprates), can add to the β-carbon of the fumarate system. libretexts.orgyoutube.com For example, primary and secondary amines readily add to α,β-unsaturated carbonyl compounds to yield β-amino derivatives. libretexts.org While direct addition to the carbonyl group is possible, the conjugate addition product is often thermodynamically more stable and is the major product under equilibrium conditions. libretexts.org The general mechanism involves the nucleophilic attack at the β-carbon to form a resonance-stabilized enolate intermediate, which is subsequently protonated at the α-carbon. youtube.com
Diels-Alder Reactions:
The fumarate double bond is an excellent dienophile for Diels-Alder reactions, a powerful method for the construction of six-membered rings. masterorganicchemistry.comwikipedia.orgsigmaaldrich.com The reaction involves a [4+2] cycloaddition between a conjugated diene and the dienophile. The stereochemistry of the dienophile is retained in the product, meaning that the trans geometry of the fumarate ester will result in a trans relationship of the ester groups in the resulting cyclohexene (B86901) adduct. masterorganicchemistry.com The rate and selectivity of the Diels-Alder reaction are enhanced by the electron-withdrawing nature of the ester groups on the dienophile. masterorganicchemistry.com The reaction is stereospecific, and the relative orientation of substituents on both the diene and dienophile dictates the stereochemistry of the final product. masterorganicchemistry.com
The table below outlines the expected reactivity of the fumarate double bond in advanced chemical transformations, based on the known reactivity of fumaric acid and its esters.
| Reaction Type | Reactant | Expected Product | Key Features |
| Conjugate Addition | Nucleophiles (e.g., R₂NH, RSH, R₂CuLi) | β-Substituted succinate (B1194679) derivative | Formation of a C-nucleophile bond at the β-position. |
| Diels-Alder Reaction | Conjugated diene (e.g., 1,3-butadiene) | Substituted cyclohexene derivative | [4+2] cycloaddition; retention of dienophile stereochemistry. |
| Hydrogenation | H₂, Catalyst (e.g., Pd/C) | Dipropargyl succinate | Reduction of the C=C double bond to a single bond. |
| Bromination | Br₂ | 2,3-Dibromosuccinate derivative | anti-Addition of bromine across the double bond. |
This table illustrates the potential reactivity of the fumarate double bond in this compound based on the established chemistry of fumarates. acs.orgacs.orglibretexts.orgmasterorganicchemistry.com
Theoretical and Computational Studies of Fumaric Acid, Dipropargyl Ester
Quantum Chemical Calculations on Molecular Structure and Conformation
Quantum chemical calculations, which are based on the principles of quantum mechanics, are fundamental to understanding the intrinsic properties of a molecule. rsc.org These calculations can determine the most stable three-dimensional arrangement of atoms (conformation) and the distribution of electrons within the molecule.
For fumaric acid, dipropargyl ester, a key structural question is the rotational orientation of the two propargyl ester groups relative to the central carbon-carbon double bond. Similar to studies on fumaric acid itself, which identify several stable planar conformers, computational methods would be used to calculate the energies of different possible conformations of the dipropargyl ester to identify the most stable structures. researchgate.net
Table 1: Representative Geometrical Parameters for Computational Analysis This table illustrates the types of structural data that would be calculated to define the molecular geometry of this compound.
| Parameter | Atoms Involved | Description | Typical Calculated Value (Å or °) |
|---|---|---|---|
| Bond Length | C=C (fumarate) | Length of the central double bond. | ~1.34 Å |
| Bond Length | C-C (single) | Length of the bond between the fumarate (B1241708) and carbonyl carbons. | ~1.49 Å |
| Bond Length | C=O (carbonyl) | Length of the carbonyl double bond. | ~1.21 Å |
| Bond Length | C≡C (alkyne) | Length of the propargyl triple bond. | ~1.20 Å |
| Bond Angle | C=C-C | Angle defining the geometry around the central double bond. | ~122° |
| Dihedral Angle | O=C-C=C | Torsional angle describing the planarity of the fumarate core. | ~180° (trans) |
| Dihedral Angle | C-O-C-C≡C | Torsional angle describing the orientation of the propargyl group. | Variable |
Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic structure of molecules to predict a variety of properties with a good balance of accuracy and computational cost. mdpi.comnih.gov DFT studies on this compound would focus on its electronic properties to understand its chemical reactivity.
Key parameters derived from DFT calculations include:
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap is an indicator of chemical stability. banglajol.info
Molecular Electrostatic Potential (MEP): An MEP map visualizes the electrostatic potential on the electron density surface. It reveals electron-rich regions (negative potential, susceptible to electrophilic attack) and electron-poor regions (positive potential, susceptible to nucleophilic attack), thereby identifying likely sites for reaction.
Natural Bond Orbital (NBO) Analysis: NBO analysis provides information on charge distribution on individual atoms. For this compound, this would reveal the polarization of the C=C double bond and the C≡C triple bonds, offering clues to their reactivity in polymerization processes. nih.gov
Studies on related molecules like dihydroxyfumaric acid and various esters have successfully used these DFT descriptors to identify active sites for nucleophilic and electrophilic attacks. researchgate.net For this compound, the terminal alkyne protons and the electron-deficient carbons of the fumarate core would be key areas of interest.
Molecular Dynamics Simulations of Polymerization Processes
While quantum mechanics describes the electronic structure of a single molecule, Molecular Dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. youtube.com MD simulations can model the behavior of a large number of this compound monomers to understand how they would behave in a bulk system and how the polymerization process might initiate and proceed. youtube.com
The basic steps in an MD simulation of polymerization involve:
Building a Model: A simulation box is created containing numerous monomer molecules, often with a defined initiator molecule if required. youtube.com
Running the Simulation: The system's evolution is simulated over time by solving Newton's equations of motion for each atom. This generates trajectories that describe the position and velocity of every atom.
Analysis: The trajectories are analyzed to understand macroscopic properties, such as diffusion, and to observe reaction events like bond formation. youtube.com
This compound is a difunctional monomer, meaning each molecule has two reactive sites (the two propargyl groups). This allows it to act as a cross-linker, forming a three-dimensional polymer network. MD simulations are particularly well-suited to model this process.
By defining a reactive force field, simulations can model the formation of covalent bonds when two reactive sites (e.g., two alkyne groups) approach each other within a certain cutoff distance and with the correct orientation. youtube.com This allows researchers to visualize the growth of polymer chains and their subsequent cross-linking into a network. Analysis of these simulations can provide information on:
Gel Point: The point at which a continuous network is formed throughout the simulation box.
Cross-link Density: The number of cross-links per unit volume, a key parameter that determines the mechanical properties of the final material. Studies on other cross-linking systems have shown that cross-link density significantly impacts material properties. acs.orgresearchgate.net
Mechanical Properties: Once a polymer network is formed, the simulation can be used to perform virtual mechanical tests (e.g., applying strain) to predict properties like Young's modulus and tensile strength. youtube.com
Reaction Pathway Elucidation and Transition State Analysis
To understand the mechanism of polymerization at a fundamental level, computational chemists investigate the reaction pathway. This involves mapping the energy of the system as the reactants (monomers) are converted into products (polymers). DFT calculations are the primary tool for this analysis.
The process involves identifying and calculating the energies of:
Reactants: The initial state with separate monomers.
Intermediates: Any stable or metastable species formed during the reaction. For propargyl esters, this could involve intermediates formed via metal catalysis or other activation methods. researchgate.netrsc.org
Transition States (TS): The highest energy point along the reaction coordinate between two stable states. The energy of the transition state determines the activation energy of the reaction, which in turn governs the reaction rate.
Products: The final polymer structure.
By comparing the activation energies of different possible reaction pathways, the most likely mechanism can be determined. For instance, in the polymerization of the alkyne groups, different modes of addition are possible, and transition state analysis can predict which is energetically favored. rsc.org
Prediction of Polymerization Parameters and Regioselectivity
Computational studies can predict key parameters that govern polymerization. Regioselectivity , which describes the specific orientation of monomer addition, is a critical factor in alkyne polymerization.
For the dipropargyl fumarate monomer, the two carbons of each triple bond are not identical. The addition of a growing polymer chain to one carbon versus the other will lead to different polymer structures. DFT calculations can predict this regioselectivity by analyzing the electronic structure of the alkyne. Factors such as atomic charges (from NBO analysis) and the energies of different transition states corresponding to different addition modes can reveal the preferred orientation. nih.govacs.orgrsc.org Studies on other unsymmetrical alkynes have shown that both electronic and steric effects can control the regioselectivity of their reactions. nih.govresearchgate.net This predictive capability is crucial for designing polymers with specific, well-defined structures and properties.
Advanced Spectroscopic and Chromatographic Characterization Methodologies in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Mechanistic Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of "Fumaric acid, dipropargyl ester" and for tracking the mechanistic pathways of its polymerization. nih.govresearchgate.net Both one-dimensional (1D) and two-dimensional (2D) NMR techniques provide detailed information about the connectivity and spatial arrangement of atoms within the molecule. wikipedia.org
1D NMR: The ¹H and ¹³C NMR spectra of "this compound" provide fundamental structural information. The ¹H NMR spectrum typically shows characteristic signals for the acetylenic protons, the methylene (B1212753) protons adjacent to the ester linkage, and the vinyl protons of the fumarate (B1241708) backbone. researchgate.net Similarly, the ¹³C NMR spectrum reveals distinct resonances for the carbonyl carbons, the sp-hybridized carbons of the alkyne, the sp²-hybridized carbons of the double bond, and the sp³-hybridized methylene carbons. spectrabase.comhmdb.ca
2D NMR: To unambiguously assign these resonances and to understand through-bond and through-space correlations, a variety of 2D NMR experiments are employed. wikipedia.orgepfl.ch
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings within the molecule. sdsu.eduemerypharma.com For "this compound," COSY would show correlations between the methylene protons and the acetylenic proton, confirming their proximity in the propargyl group.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). wikipedia.orgsdsu.edu This is essential for assigning the carbon signals based on the assignments of their attached protons. For example, the signal for the methylene protons would show a cross-peak with the signal for the methylene carbon.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH). epfl.chsdsu.edu HMBC is particularly useful for identifying quaternary carbons (which have no attached protons) and for piecing together the molecular skeleton. For instance, correlations would be observed between the vinyl protons and the carbonyl carbons, and between the methylene protons and the carbonyl carbon.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of nuclei, regardless of whether they are connected through bonds. wikipedia.org This can be valuable in determining the stereochemistry and conformation of the molecule and its polymers.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Acetylenic C-H | ~2.5 | - |
| Methylene (O-CH₂) | ~4.8 | ~53 |
| Acetylenic C≡C | - | ~76 (C-H), ~78 (C-CH₂) |
| Vinylic C-H | ~6.9 | ~133 |
| Carbonyl C=O | - | ~164 |
Note: Predicted values are based on typical chemical shifts for similar functional groups and may vary depending on the solvent and other experimental conditions.
Infrared (IR) and Raman Spectroscopy for Functional Group Analysis in Reaction Monitoring
Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are powerful for identifying functional groups and monitoring their changes during the polymerization of "this compound". biorxiv.org
Infrared (IR) Spectroscopy: The IR spectrum of the monomer would exhibit characteristic absorption bands for the C≡C-H stretch of the terminal alkyne (around 3300 cm⁻¹), the C=C stretch of the fumarate double bond (around 1640 cm⁻¹), and the strong C=O stretch of the ester carbonyl group (around 1720 cm⁻¹). During polymerization, the disappearance or decrease in the intensity of the alkyne and vinyl peaks can be monitored to follow the reaction progress.
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. nih.gov It is particularly sensitive to non-polar bonds and symmetric vibrations. nih.gov The C≡C and C=C stretching vibrations in "this compound" would give rise to strong Raman signals. researchgate.net The changes in these signals can be used to track the consumption of the monomer and the formation of the polymer. Recent studies have demonstrated the utility of Raman spectroscopy in detecting and quantifying fumarate in various environments. nih.govcam.ac.uk
Table 2: Key Vibrational Frequencies for this compound
| Functional Group | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) |
| Acetylenic C-H stretch | ~3300 | ~3300 |
| C=O stretch (ester) | ~1720 | ~1720 |
| C=C stretch (fumarate) | ~1640 | ~1640 |
| C≡C stretch | ~2120 | ~2120 |
Mass Spectrometry Techniques for Oligomer and Polymer Architecture Elucidation
Mass spectrometry (MS) is a crucial technique for determining the molecular weight and structural details of the oligomers and polymers derived from "this compound". free.frnih.gov
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a soft ionization technique that is particularly well-suited for the analysis of synthetic polymers. nih.govfree.fr It allows for the determination of the molecular weight distribution of the polymer, including the average molecular weights (Mn, Mw) and the polydispersity index (PDI). researchgate.netnih.gov MALDI-TOF MS can also provide information about the end-groups of the polymer chains and the presence of any side products or cyclic species. nih.govmdpi.com
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for analyzing volatile and thermally stable compounds. mdpi.comresearchgate.net It can be used to analyze the purity of the "this compound" monomer and to identify any low molecular weight side products formed during polymerization. The combination of gas chromatography for separation and mass spectrometry for identification provides a high degree of confidence in the analysis. researchgate.net
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is complementary to GC-MS and is suitable for the analysis of less volatile and thermally labile compounds, including oligomers and polymers. mdpi.commdpi.com The use of techniques like electrospray ionization (ESI) allows for the gentle ionization of larger molecules, making it possible to analyze the composition of the reaction mixture at various stages of polymerization. researchgate.net
Chromatographic Methods for Purity Assessment and Polymer Fractionation
Chromatographic techniques are essential for assessing the purity of the "this compound" monomer and for separating and characterizing the resulting polymers.
Gel Permeation Chromatography (GPC): Also known as Size Exclusion Chromatography (SEC), GPC is the primary method for determining the molecular weight distribution of polymers. resolvemass.capolyanalytik.com The technique separates molecules based on their hydrodynamic volume in solution, with larger molecules eluting first. lcms.cz By calibrating with standards of known molecular weight, the average molecular weights (Mn, Mw, Mz) and the polydispersity index (PDI) of the poly(dipropargyl fumarate) can be determined. hpst.czalfa-chemistry.com
High-Performance Liquid Chromatography (HPLC): HPLC can be used for the purity assessment of the "this compound" monomer. By using an appropriate stationary phase and mobile phase, impurities can be separated and quantified. HPLC can also be employed to fractionate oligomeric mixtures for further analysis by other techniques like MS or NMR.
Table 3: Summary of Analytical Techniques and Their Applications
| Technique | Information Obtained | Application to this compound |
| NMR (1D & 2D) | Molecular structure, connectivity, spatial arrangement | Structural confirmation of monomer, monitoring polymerization |
| IR & Raman | Functional groups, reaction progress | Identification of key functional groups, tracking monomer consumption |
| MALDI-TOF MS | Polymer molecular weight distribution, end-groups | Characterization of poly(dipropargyl fumarate) architecture |
| GC-MS | Analysis of volatile compounds | Purity analysis of monomer, identification of low MW byproducts |
| LC-MS | Analysis of non-volatile compounds | Analysis of oligomers and polymers in the reaction mixture |
| GPC/SEC | Polymer molecular weight distribution (Mn, Mw, PDI) | Determination of the size and dispersity of the polymer |
| HPLC | Purity, fractionation | Purity assessment of monomer, separation of oligomers |
High-Performance Liquid Chromatography (HPLC) for Reaction Mixture Analysis
High-Performance Liquid Chromatography (HPLC) is a crucial technique for the analysis of reaction mixtures during the synthesis and modification of this compound. creative-proteomics.comresearchgate.net It allows for the separation, identification, and quantification of the starting materials, intermediates, and final products, providing critical insights into reaction kinetics and yield. researchgate.net The selection of HPLC parameters is vital for achieving optimal separation of components with varying polarities.
Reversed-phase HPLC is a commonly employed mode for analyzing fumaric acid and its derivatives. researchgate.net In this technique, a nonpolar stationary phase is used with a polar mobile phase. The separation mechanism is based on the hydrophobic interactions between the analytes and the stationary phase.
For the analysis of reaction mixtures containing this compound, a C18 column is often a suitable choice for the stationary phase. researchgate.netnih.gov The mobile phase composition can be optimized to achieve the desired separation. A mixture of an aqueous buffer (such as phosphate (B84403) buffer) and an organic modifier (like acetonitrile (B52724) or methanol) is typically used. nih.govajptr.com The pH of the aqueous phase can be adjusted to control the ionization state of acidic components, thereby influencing their retention. ajptr.com For instance, in the analysis of fumaric acid, an acidic mobile phase is often preferred. researchgate.net
Detection is commonly performed using a UV detector, as the double bond in the fumarate structure provides UV absorbance. creative-proteomics.comresearchgate.net The specific wavelength for detection is chosen to maximize sensitivity for the compounds of interest. For example, fumaric acid and its esters can be detected at wavelengths around 210 nm or 240 nm. researchgate.netnih.govajptr.com
The following interactive table summarizes typical HPLC conditions that can be adapted for the analysis of reaction mixtures involving this compound.
| Parameter | Condition | Rationale/Application |
|---|---|---|
| Stationary Phase | Reversed-Phase C18 (e.g., Hypersil C18, Inertsil ODS) | Provides good retention and separation for moderately nonpolar compounds like this compound. ajptr.comjetir.org |
| Mobile Phase | Gradient or isocratic mixture of Acetonitrile/Methanol (B129727) and an aqueous buffer (e.g., phosphate buffer at pH 3.0) | Allows for the elution of both polar and nonpolar components in the reaction mixture. Adjusting the organic modifier concentration and pH optimizes separation. nih.govajptr.com |
| Flow Rate | 1.0 mL/min | A standard flow rate that provides a good balance between analysis time and separation efficiency. researchgate.netnih.govajptr.com |
| Detection | UV-Vis Detector at 210 nm or 240 nm | Fumarates exhibit UV absorbance, allowing for sensitive detection. The specific wavelength is selected based on the absorbance maxima of the analytes. researchgate.netnih.govajptr.com |
| Injection Volume | 10-20 µL | A typical injection volume for analytical HPLC. ajptr.com |
Gel Permeation Chromatography (GPC) for Polymer Molecular Weight Distribution
Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the primary technique for determining the molecular weight and molecular weight distribution of polymers derived from this compound. lcms.czresearchgate.net This method separates molecules based on their hydrodynamic volume in solution. ufl.eduunt.edu Larger molecules are excluded from the pores of the stationary phase and elute first, while smaller molecules penetrate the pores to varying extents and have longer retention times. ufl.edu
The molecular weight averages (such as number-average molecular weight, Mn, and weight-average molecular weight, Mw) and the polydispersity index (PDI = Mw/Mn) are critical parameters obtained from GPC analysis. ufl.edu These parameters significantly influence the physical and mechanical properties of the resulting polymer.
The choice of GPC columns and the mobile phase (eluent) is dictated by the solubility of the polymer. For polymers synthesized from this compound, which are typically organic-soluble, solvents like tetrahydrofuran (B95107) (THF) are commonly used as the mobile phase. ufl.edu The stationary phase consists of cross-linked polystyrene-divinylbenzene beads packed in the columns. unt.edu A series of columns with different pore sizes can be used to cover a broad range of molecular weights. shimadzu.com
Calibration of the GPC system is essential for obtaining accurate molecular weight data. shimadzu.com This is typically done using narrow molecular weight standards of a known polymer, such as polystyrene or poly(methyl methacrylate) (PMMA). ufl.edu The retention times of the standards are used to generate a calibration curve that relates retention time to molecular weight.
A refractive index (RI) detector is often used in GPC as it is a universal detector that responds to the concentration of the polymer in the eluent. ufl.edushimadzu.com
The following interactive table outlines typical GPC conditions for the analysis of polymers derived from this compound.
| Parameter | Condition | Rationale/Application |
|---|---|---|
| Stationary Phase | Styragel or PLgel columns (polystyrene-divinylbenzene) | Appropriate for the separation of organic-soluble polymers. lcms.czufl.edu |
| Mobile Phase (Eluent) | Tetrahydrofuran (THF) | A common solvent for a wide range of polymers, including those based on fumarate esters. ufl.edu |
| Flow Rate | 1.0 mL/min | A standard flow rate for GPC analysis. |
| Detector | Refractive Index (RI) Detector | A universal concentration detector suitable for polymers that do not have a strong UV chromophore. ufl.edushimadzu.com |
| Calibration Standards | Polystyrene or Poly(methyl methacrylate) standards | Used to create a calibration curve for the determination of relative molecular weights. ufl.edu |
Emerging Research Directions and Future Perspectives for Fumaric Acid, Dipropargyl Ester
Integration in Advanced Functional Materials Design
The unique structure of dipropargyl fumarate (B1241708), with its carbon-carbon triple bonds (alkynes), makes it a valuable component in the synthesis of advanced polymers. numberanalytics.com Alkynes are highly reactive and can participate in numerous chemical reactions, allowing for the introduction of specific functional groups into polymer chains. numberanalytics.com This functionalization can significantly influence the material's final properties, including its thermal stability, mechanical strength, and optical characteristics. numberanalytics.com
The incorporation of alkyne units into polymer backbones is a key strategy for developing functional materials with applications in electronics and other emerging technologies. numberanalytics.com For instance, polymers synthesized through alkyne polymerization can result in conjugated systems with unique electronic and optoelectronic properties. numberanalytics.comoup.com The polymerization of monomers containing alkyne groups is a rapidly evolving field, with ongoing research into new catalysts and techniques to produce polymers with diverse and precisely controlled properties. numberanalytics.com
Furthermore, the alkyne groups in dipropargyl fumarate can act as cross-linking sites. nih.gov During polymerization or post-polymerization processing, these groups can react to form a three-dimensional network structure. This cross-linking enhances the material's rigidity and thermal stability. Research has shown that the interaction of fumarate π-bonds with reactive end groups in other monomers can lead to novel inorganic-organic hybrid materials with improved thermal characteristics, suggesting a potential application for dipropargyl fumarate in creating robust matrix resin systems for composites. researchgate.net The development of such functional polymers is a key area of research aimed at creating the next generation of advanced materials. digitellinc.com
| Structural Feature | Chemical Role | Resulting Material Property | Potential Application |
|---|---|---|---|
| Terminal Alkyne Groups | Participates in polymerization and post-polymerization modification (e.g., Click Chemistry) | Introduction of diverse functional groups, creation of complex polymer architectures. numberanalytics.comdigitellinc.com | Functional polymers for electronics, optoelectronics. numberanalytics.com |
| Fumarate π-Bonds | Acts as a rigid structural core and can interact with other reactive groups during polymerization. researchgate.net | Increased polymer hardness and rigidity. researchgate.net | Hard resins and composites. researchgate.net |
| Bifunctional Nature (Two Alkyne Groups) | Acts as a cross-linking agent. nih.gov | Enhanced thermal stability and mechanical strength. numberanalytics.com | High-temperature thermosetting polymers, matrix resins. researchgate.net |
Role in Stimuli-Responsive Polymer Systems
Stimuli-responsive polymers, often called "smart" materials, are designed to undergo significant changes in their properties in response to small external triggers. researchgate.net These triggers can be physical, such as temperature, or chemical, such as a change in pH. researchgate.net Dipropargyl fumarate is a promising monomer for creating such systems due to its versatile alkyne groups.
These alkyne functionalities can serve as anchor points to attach stimuli-responsive molecules to the polymer backbone. For example, a polymer or hydrogel made with dipropargyl fumarate can be functionalized with pH-sensitive moieties via its alkyne groups. Hydrogels, which are three-dimensional polymer networks that can absorb large amounts of water, are particularly relevant in this area. mdpi.com By incorporating dipropargyl fumarate, a hydrogel can be created with reactive sites available for modification. These sites can be used to attach molecules that will cause the hydrogel to swell or shrink as the pH of the surrounding environment changes. nih.govtubitak.gov.tr This has been demonstrated in dual-reactive hydrogel systems where alkyne groups are available for covalent immobilization of other molecules. nih.gov
Polymers containing pH-responsive units can be designed to be stable at physiological pH but change their structure in the acidic environments found in some diseased tissues. iris-biotech.degoogle.com Similarly, thermo-responsive polymers can be created that experience a phase transition (e.g., from soluble to insoluble) when the temperature changes. mdpi.comnih.govnih.gov The integration of dipropargyl fumarate into such polymer systems provides a platform for developing advanced materials for controlled release applications, where a therapeutic agent could be released on-demand when the specific stimulus is present. researchgate.net
Exploration in Bio-Conjugation and Advanced Chemical Tool Development
The terminal alkyne groups of fumaric acid, dipropargyl ester make it an ideal component for "click chemistry," a class of reactions known for being highly efficient, specific, and biocompatible. nih.gov Specifically, the propargyl groups are perfect substrates for the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), one of the most widely used click reactions. broadpharm.com This reaction forms a stable triazole linkage between an alkyne-containing molecule (like dipropargyl fumarate) and an azide-containing molecule. broadpharm.com
This chemical methodology is a powerful tool for bio-conjugation, which is the process of linking molecules to biomolecules such as proteins or DNA. nih.govyoutube.com By incorporating dipropargyl fumarate into a polymer, a material is created that is decorated with "handles" (the alkyne groups) ready for conjugation. nih.gov Scientists can then attach various azide-modified molecules, including peptides or other bioactive compounds, to the polymer surface. mdpi.com This allows for the creation of highly functionalized materials where the placement and type of conjugated molecule can be precisely controlled. nih.gov
The development of such chemical tools is crucial for creating advanced biomedical materials. nih.gov For example, a biodegradable polymer like polylactide (PLA) functionalized with pendant alkyne groups can be modified with various molecules via click chemistry to create new biomaterials with tailored properties. nih.gov The mild reaction conditions of click chemistry ensure that neither the polymer backbone nor the molecule being attached is damaged during the process. nih.govnih.gov This makes dipropargyl fumarate a valuable building block for developing sophisticated platforms for tissue engineering and other biomedical applications where precise surface functionalization is required. mdpi.com
| Component | Example/Role | Function in the Reaction |
|---|---|---|
| Alkyne Source | Polymer containing this compound units | Provides the reactive propargyl group for the cycloaddition. iris-biotech.de |
| Azide (B81097) Source | Azide-modified peptide, drug, or fluorescent dye | The complementary reactive partner that links to the alkyne. lumiprobe.com |
| Copper(I) Catalyst | Generated in situ from CuSO₄ and a reducing agent (e.g., sodium ascorbate). broadpharm.com | Catalyzes the [3+2] cycloaddition between the alkyne and azide. broadpharm.com |
| Ligand (Optional) | THPTA or TBTA | Stabilizes the Cu(I) catalyst, prevents oxidation, and improves reaction efficiency, especially in aqueous solutions. broadpharm.com |
| Solvent | Water, DMF, or mixtures | Provides the medium for the reaction to occur under mild, often biocompatible, conditions. nih.gov |
Sustainable Synthesis and Polymerization Practices
A significant trend in the chemical industry is the shift towards sustainable and bio-based manufacturing processes. Fumaric acid, the precursor to its dipropargyl ester, is traditionally produced from fossil-based raw materials like crude oil. basf.com However, there is growing research into producing fumaric acid through biological fermentation, which uses renewable resources. worldbiomarketinsights.compackagingeurope.com
Several research initiatives are focused on using microbes to convert biomass, such as sugars, into fumaric acid. worldbiomarketinsights.commdpi.com One project is exploring the use of a genetically modified bacterium, Basfia succiniciproducens, originally found in cow stomachs, to produce bio-based fumarate from sugar and carbon dioxide. basf.compackagingeurope.com This bio-based production route has the potential to significantly lower the carbon footprint compared to petrochemical methods, especially as it can utilize CO₂ from industrial off-gases as a raw material. basf.com Fumaric acid has been identified as a key platform chemical that can be derived from biorefineries, facilities that convert biomass into a range of products. mdpi.com
The pursuit of sustainability also extends to the polymerization process itself. Green chemistry principles encourage the use of eco-friendly solvents and catalysts. iris-biotech.de While specific research on the green polymerization of dipropargyl fumarate is emerging, the broader field of polymer chemistry is actively developing more sustainable methods. This includes using water as a solvent where possible and developing catalysts that are less toxic and more efficient, reducing energy consumption and waste.
Synergistic Research with Other Alkyne-Containing Monomers and Fumarate Derivatives
The properties of a polymer can be finely tuned by copolymerization—the process of polymerizing two or more different types of monomers together. rsc.org This approach allows for the creation of materials that combine the properties of the individual monomers, often resulting in synergistic effects where the copolymer has enhanced or entirely new characteristics. acs.org
Dipropargyl fumarate can be copolymerized with other fumarate derivatives or other alkyne-containing monomers. For example, copolymerizing dipropargyl fumarate with dialkyl fumarates that have long, flexible alkyl chains could result in a polymer that balances rigidity (from the fumarate backbone) with flexibility. Research on copolymers of dialkyl fumarates with monomers like vinyl acetate (B1210297) has shown that the resulting material properties, such as molecular weight and thermal stability, are highly dependent on the monomer composition. researchgate.net
Similarly, copolymerizing dipropargyl fumarate with other monomers containing alkyne groups or different functional groups (e.g., methacrylates, styrenes) can create multifunctional materials. researchgate.net For instance, a copolymer could be designed to have both cross-linking capabilities (from dipropargyl fumarate) and specific solubility or adhesive properties (from a comonomer like methacrylic acid). rsc.org Determining the monomer reactivity ratios is crucial in this research, as it helps predict the final copolymer structure and composition, which in turn dictates its macroscopic properties. rsc.orgdoi.org This synergistic approach is a key strategy for designing novel polymers with precisely tailored performance for specific applications, from biomedical devices to advanced composites. acs.orgunlp.edu.ar
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
